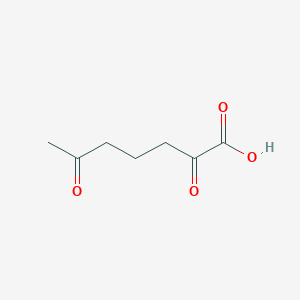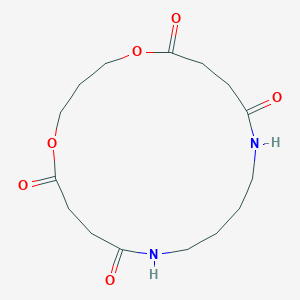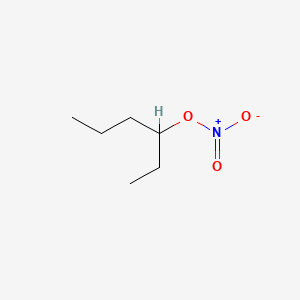
1,1-Ethanedisulfonic acid, 2-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Ethanedisulfonic acid, 2-oxo- is a diprotic sulfonic acid with the chemical formula C2H6O6S2. It is known for its strong acidic properties, with pKa values of -1.46 and -2.06, making it a very strong acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Ethanedisulfonic acid, 2-oxo- can be synthesized through the reaction of ethylene with sulfur trioxide, followed by hydrolysis. The reaction conditions typically involve maintaining an inert atmosphere and room temperature .
Industrial Production Methods: Industrial production of 1,1-Ethanedisulfonic acid, 2-oxo- involves the use of ethylene and sulfur trioxide in a controlled environment to ensure the safety and efficiency of the process. The product is then purified through crystallization and filtration techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Ethanedisulfonic acid, 2-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce alcohols or other reduced forms .
Wissenschaftliche Forschungsanwendungen
1,1-Ethanedisulfonic acid, 2-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments.
Wirkmechanismus
The mechanism of action of 1,1-Ethanedisulfonic acid, 2-oxo- involves its strong acidic properties, which allow it to donate protons readily. This property makes it effective in catalyzing various chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
- Methanedisulfonic acid
- 1,3-Propanedisulfonic acid
- Sodium 1,2-ethanedisulfonate
Comparison: 1,1-Ethanedisulfonic acid, 2-oxo- is unique due to its strong acidic properties and its ability to form stable salts with active pharmaceutical ingredients. Compared to methanedisulfonic acid and 1,3-propanedisulfonic acid, it has a higher acidity and better solubility in water. Sodium 1,2-ethanedisulfonate, on the other hand, is often used in similar applications but differs in its sodium salt form, which affects its reactivity and solubility .
Eigenschaften
CAS-Nummer |
86147-56-0 |
|---|---|
Molekularformel |
C2H4O7S2 |
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
2-oxoethane-1,1-disulfonic acid |
InChI |
InChI=1S/C2H4O7S2/c3-1-2(10(4,5)6)11(7,8)9/h1-2H,(H,4,5,6)(H,7,8,9) |
InChI-Schlüssel |
UQXVHSAZGJDZRS-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)C(S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol](/img/structure/B14428108.png)

![[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol](/img/structure/B14428122.png)




![1-[Ethyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14428135.png)
![N-([1,1'-Biphenyl]-2-yl)-N-methoxyacetamide](/img/structure/B14428139.png)


